![molecular formula C25H23N3O5 B7716449 N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide](/img/structure/B7716449.png)
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in the field of scientific research. DOXO-EMCH is a potent anticancer drug that has shown promising results in the treatment of various types of cancer.
Mechanism of Action
DOXO-EMCH exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, leading to the inhibition of DNA replication and transcription. This, in turn, leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. DOXO-EMCH also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DOXO-EMCH has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce angiogenesis. DOXO-EMCH has also been shown to have low toxicity and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
DOXO-EMCH has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in the treatment of various types of cancer. It has low toxicity and good pharmacokinetic properties, making it a suitable candidate for further development. However, there are some limitations to the use of DOXO-EMCH in lab experiments. It is a highly complex compound that requires specialized equipment and expertise for synthesis and analysis.
Future Directions
There are several future directions for the research and development of DOXO-EMCH. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of DOXO-EMCH. Additionally, further studies are needed to investigate the potential use of DOXO-EMCH in combination with other anticancer drugs or therapies. Finally, more research is needed to fully understand the mechanism of action of DOXO-EMCH and its potential for the treatment of various types of cancer.
Synthesis Methods
DOXO-EMCH is synthesized by the reaction of 2,5-dimethoxyaniline and 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then coupled with 2,3-dihydroxybenzoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP as catalysts to obtain DOXO-EMCH.
Scientific Research Applications
DOXO-EMCH has been extensively studied for its potential use as an anticancer drug. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. DOXO-EMCH works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing angiogenesis.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-4-5-9-18(16)24-27-25(33-28-24)19-10-6-7-11-21(19)32-15-23(29)26-20-14-17(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOBGAPODOUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide |
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